Bis(p-isopropylphenyl) sulphone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yl-4-(4-propan-2-ylphenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2S/c1-13(2)15-5-9-17(10-6-15)21(19,20)18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQWGBLKCJIMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069210 | |
| Record name | Bis(p-isopropylphenyl) sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57913-35-6 | |
| Record name | 1,1′-Sulfonylbis[4-(1-methylethyl)benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57913-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p,p'-Dicumylsulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057913356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-sulfonylbis[4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(p-isopropylphenyl) sulphone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4069210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-isopropylphenyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P,P'-DICUMYLSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DGE6IIL97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Bis P Isopropylphenyl Sulphone and Analogues
Established Synthetic Routes to Substituted Diphenyl Sulfones
Traditional methods for synthesizing substituted diphenyl sulfones have been well-documented and are widely employed in both academic and industrial settings. These routes primarily involve electrophilic aromatic substitution and the oxidation of precursor molecules.
Electrophilic Aromatic Substitution for Sulphone Formation
Electrophilic aromatic substitution (EAS) stands as a fundamental method for the formation of the carbon-sulfur bonds in diaryl sulfones. researchgate.netmasterorganicchemistry.com This approach typically involves the reaction of an aromatic compound, such as cumene (B47948) (isopropylbenzene), with a sulfonating agent.
One common strategy is the Friedel-Crafts-type sulfonylation of arenes. thieme-connect.com In this reaction, an arenesulfonyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), reacts with an aromatic ring to form the diaryl sulfone. wikipedia.org For the synthesis of bis(p-isopropylphenyl) sulphone, this would involve the reaction of p-isopropylbenzenesulfonyl chloride with cumene. The reaction proceeds through the formation of a highly electrophilic sulfonyl cation, which is then attacked by the electron-rich aromatic ring of the second molecule.
Another established EAS method is the reaction of aromatic compounds with sulfuric acid, often in the presence of oleum (B3057394) (fuming sulfuric acid). masterorganicchemistry.comwikipedia.org This process generates sulfur trioxide (SO₃), a potent electrophile, which then reacts with the aromatic substrate. masterorganicchemistry.com The reaction of phenol (B47542) with sulfuric acid at elevated temperatures is a known method for producing bis(4-hydroxyphenyl) sulfone. google.com A similar principle can be applied to the synthesis of this compound from cumene.
The table below summarizes typical conditions for electrophilic aromatic substitution reactions leading to diaryl sulfones.
| Aromatic Substrate | Sulfonating Agent | Catalyst/Conditions | Product |
| Benzene (B151609) | Thionyl chloride (SOCl₂) | Aluminum chloride (AlCl₃) | Diphenyl sulfoxide (B87167) (can be oxidized to sulfone) researchgate.net |
| Benzene | Benzenesulfonyl chloride | Aluminum chloride (AlCl₃) | Diphenyl sulfone wikipedia.org |
| Benzene | Sulfuric acid/Oleum | Heat | Diphenyl sulfone wikipedia.org |
| Phenol | Sulfuric acid | 140-230 °C | Bis(4-hydroxyphenyl) sulfone google.com |
Oxidation Reactions for Sulphone Synthesis
The oxidation of sulfides and sulfoxides presents another primary and straightforward pathway to sulfones. jchemrev.comresearchgate.net This method is often preferred due to the ready availability of the starting sulfides, which can be synthesized through various methods. The oxidation process must be carefully controlled to ensure the complete conversion to the sulfone without significant side reactions.
A wide array of oxidizing agents can be employed for this transformation. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst. organic-chemistry.org For instance, the oxidation of sulfides with 30% hydrogen peroxide catalyzed by niobium carbide efficiently yields the corresponding sulfones. organic-chemistry.org Metal-free oxidations are also possible, such as the use of urea-hydrogen peroxide and phthalic anhydride (B1165640). organic-chemistry.org
Other powerful oxidizing agents include potassium permanganate (B83412) (KMnO₄) and meta-chloroperoxybenzoic acid (m-CPBA). More recently, electrochemical methods have been developed for the oxidation of diaryl sulfides to sulfones, offering a greener alternative to traditional chemical oxidants. acs.org
The choice of oxidant and reaction conditions can be tailored to the specific substrate to maximize yield and purity. The following table provides examples of oxidation reactions for the synthesis of sulfones.
| Sulfide/Sulfoxide Substrate | Oxidizing Agent | Catalyst/Conditions | Product |
| Diaryl sulfides | Hydrogen peroxide (30%) | Niobium carbide | Diaryl sulfones organic-chemistry.org |
| Substituted sulfides | Urea-hydrogen peroxide, Phthalic anhydride | Ethyl acetate | Corresponding sulfones organic-chemistry.org |
| Diaryl sulfides | - | Electrochemical (10 or 20 mA in MeOH) | Diaryl sulfones acs.org |
| Aromatic sulfides | Sodium metaperiodate | Ruthenium trichloride (B1173362) (RuCl₃) | Aromatic sulfones researchgate.net |
Novel Synthetic Strategies and Innovations
In recent years, significant efforts have been directed towards developing more sustainable, efficient, and versatile methods for the synthesis of sulfones. These innovations address the limitations of classical methods and open new avenues for creating complex sulfone-containing molecules.
Green Chemistry Approaches in Sulphone Synthesis
The principles of green chemistry have spurred the development of more environmentally friendly synthetic routes to sulfones. A key focus has been the replacement of hazardous reagents and solvents with safer alternatives. researchgate.net
One notable advancement is the use of catalyst- and solvent-free conditions for the oxidation of sulfides. For example, the use of oxone (2KHSO₅·KHSO₄·K₂SO₄) as an oxidant in water can selectively produce sulfones in high yields. rsc.org The use of water as a solvent is highly desirable from an environmental perspective.
Electrochemical synthesis is another emerging green technology for sulfone production. acs.orgchemistryworld.com This method avoids the use of stoichiometric chemical oxidants, reducing waste generation. The oxidation of diaryl sulfides to sulfones can be achieved under electrochemical conditions, with the oxygen in the sulfone group being derived from water. acs.org
The development of reusable catalysts is also a significant aspect of green sulfone synthesis. For example, silica-based tungstate (B81510) interphase catalysts can be used with hydrogen peroxide for the oxidation of sulfides and can be recovered and reused. organic-chemistry.org
One-Pot and Multi-Component Reaction Development
One-pot and multi-component reactions offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation, thereby reducing purification steps and solvent usage. researchgate.net
Recent research has led to the development of one-pot procedures for the synthesis of both symmetrical and unsymmetrical diaryl sulfones. For instance, a one-pot synthesis starting from arenes, a persulfate salt, trifluoromethanesulfonic acid (TfOH), and trifluoroacetic anhydride (TFAA) has been reported. thieme-connect.com Another approach involves a copper-catalyzed one-pot protoboration-desulfonylation of alkenyl sulfones. researchgate.net
Three-component approaches based on sulfur dioxide have also gained traction as a sustainable method for sulfone synthesis. thieme-connect.com These reactions allow for the direct incorporation of the sulfonyl group from a simple and abundant source.
Stereoselective Synthesis and Chiral Induction
The synthesis of chiral sulfones, where the sulfone group is attached to a stereogenic center, is of great importance in medicinal chemistry and asymmetric synthesis. researchgate.netresearchgate.net Chiral sulfones can act as valuable building blocks and are present in numerous biologically active compounds. nih.gov
Significant progress has been made in the development of catalytic asymmetric methods to access enantioenriched sulfones. nih.gov These methods often employ transition metal catalysts with chiral ligands. For example, rhodium(I)-diene catalysts have been used for the one-step synthesis of β-aryl β-imido sulfones with high stereoselectivity. researchgate.net Nickel-catalyzed enantioselective sulfonylalkenylation of alkenes has also been developed as a three-component strategy to access enantioenriched β-chiral sulfones. nih.gov
Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral sulfones. For instance, the asymmetric Michael addition of β-ketosulfones to conjugated nitroalkenes in the presence of Ni(II) complexes with chiral vicinal diamines provides access to non-racemic sulfones with high enantioselectivity. researchgate.net The development of visible-light-induced EDA (electron donor-acceptor) complexes in conjunction with a chiral nickel catalyst has also enabled the enantioselective addition of sulfonyl radicals to α,β-unsaturated N-acylpyrazoles. rsc.org
Catalytic Synthesis Approaches in Sulphone Chemistry
The synthesis of sulphones, including diaryl sulphones like this compound, has been significantly advanced through various catalytic strategies. These approaches offer improvements in efficiency, selectivity, and sustainability compared to traditional stoichiometric methods. Key areas of development include the use of transition metals to facilitate the crucial carbon-sulfur (C-S) bond formation, the emergence of metal-free organocatalytic systems, and the application of reaction engineering principles to optimize synthetic processes.
Transition Metal-Mediated Catalysis for C-S Bond Formation
The formation of the C-S bond is the cornerstone of sulphone synthesis. Transition metal catalysis has become a powerful tool for forging these bonds, overcoming the limitations of traditional methods that often require harsh conditions. nih.gov While historically sulfur compounds were thought to poison metal catalysts, numerous catalytic systems have been developed that are not only tolerant to sulfur but effectively catalyze C-S bond formation in high yields. nih.gov
Significant progress has been made in organometallic processes that form carbon-sulfur bonds, although this area is less developed than corresponding C-N and C-O coupling reactions. nih.gov Palladium-based catalysts are particularly noteworthy, often providing high yields and demonstrating broad functional group tolerance. nih.gov However, the development of "ligand-free" systems and the use of other metals like copper and nickel are expanding the synthetic chemist's toolbox. nih.govrsc.org
These catalytic methods typically involve the cross-coupling of thiols or their surrogates with aryl halides. nih.gov Another important strategy is the direct sulfonylation of C-H bonds, which offers a more atom-economical route to sulphones. researchgate.net For instance, transition-metal-catalyzed reactions can utilize sulfonyl chlorides or sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to construct the sulfone moiety directly on an aromatic ring. researchgate.netrsc.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium-based catalysts | Cross-coupling of thiols and aryl halides | High yields, broad functional group tolerance, though can require expensive ligands. | nih.gov |
| Copper-based catalysts | C-S bond formation | A growing alternative to palladium, often used in coupling reactions. | nih.govrsc.org |
| Nickel-based catalysts | C-S bond formation, sulfonylalkenylation | Used for C-S coupling and in dual catalytic systems with photocatalysts for more complex transformations. | nih.govnih.gov |
| Rhodium-based catalysts | Asymmetric addition to α,β-unsaturated aryl sulfones | Enables the synthesis of enantioenriched β,β-diaryl or β-aryl-β alkyl sulfones. | nih.govacs.org |
Organocatalytic Methods for Sulphone Derivatives
In a move towards more sustainable and metal-free synthesis, organocatalysis has emerged as a powerful strategy for preparing sulphone derivatives. These methods utilize small organic molecules to catalyze reactions, often with high levels of stereoselectivity. researchgate.net Organocatalysis is particularly valuable for the synthesis of chiral sulphones, which are important substructures in bioactive molecules. nih.gov
One notable approach involves the asymmetric deoxygenation of sulfones to produce chiral sulfinyl compounds, a significant challenge in organosulfur chemistry. researchgate.net Researchers have demonstrated that combining organocatalysis with the incorporation of a cyano group into the sulfone can generate a chiral sulfinic species as a reactive intermediate. researchgate.net Another strategy employs the organic superbase t-Bu-P4 to catalyze the direct thiolation of trimethyl(perfluorophenyl)silanes with thiosulfonates, providing an efficient, metal-free route to constructing perfluorophenyl-sulfur bonds. rsc.org
Furthermore, the synergistic combination of organocatalysis with other techniques, such as photoredox catalysis, has opened new avenues. For example, a dual hydrogen-bonding and photoredox catalysis system allows for the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds using a sulfur dioxide surrogate, yielding enantioenriched sulfones without the need for transition metals. rsc.org
| Catalyst/Method | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Quinuclidine-based catalysts | Asymmetric deoxygenation of sulfones | Enables the conversion of hexavalent sulfones to chiral sulfinyl compounds. | researchgate.net |
| t-Bu-P4 (Phosphazene base) | Thiolation | Catalyzes metal-free C-S bond formation for perfluorophenylsulfides. | rsc.org |
| Hydrogen-bonding/Photoredox co-catalysis | Asymmetric sulfonylation | Metal-free synthesis of chiral sulfones from a sulfur dioxide surrogate. | rsc.org |
| 2,2,2-Trifluoroacetophenone | Oxidation of sulfides | A metal-free catalyst for the selective oxidation of sulfides to sulfones using H₂O₂. | organic-chemistry.org |
Reaction Engineering Principles for Optimized Synthesis
Optimizing the synthesis of sulphones on a larger scale requires the application of robust reaction engineering principles. This involves the careful control of reaction parameters to maximize yield and purity while ensuring process safety and efficiency. Traditional batch syntheses of related compounds, such as bis(4-hydroxyphenyl) sulfone, have been optimized by controlling parameters like the molar ratio of reactants (e.g., phenol to sulfuric acid) and temperature, which can drive the isomerization to the desired 4,4'-isomer. google.com
The principles of optimizing catalyst loading, solvent choice, and reaction time, which are fundamental to batch chemistry, remain crucial in flow systems. nih.govacs.org The ability to rapidly screen these parameters in automated flow reactors can significantly accelerate the development of optimized synthetic protocols for compounds like this compound.
| Parameter | Objective | Method of Control | Reference |
|---|---|---|---|
| Temperature | Control reaction rate and selectivity; promote isomerization. | Heating/cooling baths (batch), heat exchangers (flow). | google.comdiva-portal.org |
| Molar Ratio | Ensure complete conversion and maximize yield of the desired product. | Precise addition of reactants. | google.com |
| Residence Time | Allow for complete reaction without degradation or side-product formation. | Reaction duration (batch), flow rate and reactor volume (flow). | diva-portal.org |
| Catalyst Loading | Maximize catalytic efficiency while minimizing cost and downstream contamination. | Precise weighing and addition. | nih.gov |
| Mixing | Ensure homogeneity and enhance mass/heat transfer. | Stirring (batch), static mixers (flow). | diva-portal.org |
Derivatization and Functionalization Strategies of Bis P Isopropylphenyl Sulphone
Directed Functionalization of Aromatic Rings (e.g., Isopropylphenyl Moieties)
The functionalization of the aromatic rings of bis(p-isopropylphenyl) sulphone is governed by the directing effects of the existing substituents: the activating ortho-, para-directing isopropyl groups and the deactivating meta-directing sulfonyl group. Since the para positions are already substituted, further electrophilic substitution is anticipated to occur at the positions ortho to the isopropyl groups.
Common electrophilic aromatic substitution reactions such as sulfonation can be employed to introduce functional groups onto the aromatic rings. For instance, the sulfonation of polysulfones, a class of polymers to which this compound is related, is a well-established method to enhance properties like hydrophilicity. In the case of bisphenol A polysulfone, which contains two arylene rings connected by a dimethyl methylene (B1212753) bridge and two arylene rings connected by a sulfonyl group, sulfonation preferentially occurs on the arylene ring linked to the sulfonyl group. rsc.org This preference is attributed to the interaction between the sulfonyl group and the sulfonation medium, which lowers the activation energy for the reaction at that site. rsc.org A similar regioselectivity can be expected for this compound.
Another approach to functionalizing the aromatic moieties is through the oxidation of the isopropyl groups. The isopropyl group contains a benzylic hydrogen, which is susceptible to oxidation. For example, isopropyl benzene (B151609) (cumene) can be oxidized by potassium permanganate (B83412) (KMnO₄) to produce benzoic acid. youtube.com This reaction proceeds because of the presence of a hydrogen atom at the benzylic position. youtube.com A similar transformation of the isopropyl groups on this compound could be utilized to introduce carboxylic acid functionalities, which can then serve as reactive sites for further derivatization or polymerization. The oxidation of isopropyl groups on benzene and biphenyl (B1667301) compounds to 2-hydroxy-2-propyl groups using molecular oxygen in the presence of an aqueous alkali solution has also been reported. google.comgoogle.com This method could potentially be applied to this compound to introduce hydroxyl groups.
Furthermore, directed ortho-metalation is a powerful technique for the selective functionalization of aromatic rings. Studies on p-tolylsulfonamides have shown that kinetic deprotonation using n-butyllithium (n-BuLi) leads to ortho-metalation, while thermodynamic conditions can result in either ortho or benzylic deprotonation depending on the specific sulfonamide structure. nih.govorganic-chemistry.org These metalated intermediates can then react with various electrophiles to introduce a wide range of functional groups. nih.govorganic-chemistry.org
Table 1: Potential Directed Functionalization Reactions of the Aromatic Rings
| Reaction | Reagents and Conditions | Potential Functional Group Introduced |
| Sulfonation | Concentrated sulfuric acid (H₂SO₄) | Sulfonic acid (-SO₃H) |
| Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid (-COOH) |
| Oxidation | Molecular oxygen, aqueous alkali | 2-hydroxy-2-propyl (-C(CH₃)₂OH) |
| Ortho-metalation | n-BuLi, then electrophile (E) | Various functional groups (-E) |
Modification of the Sulphone Bridge and its Adjacent Positions
The sulphone bridge in diaryl sulphones is known for its high stability, making its direct modification challenging. The sulfonyl group is a key structural feature contributing to the thermal and chemical resistance of polysulfones. aijcrnet.com However, under specific and often harsh conditions, some transformations are possible.
One of the few documented reactions involving the sulphone group is its reduction to a sulfide. This transformation effectively removes the two oxygen atoms from the sulfur atom. organic-chemistry.org Additionally, certain catalytic processes can lead to the elimination of the sulphone bridge as sulfur dioxide (SO₂). For instance, an intramolecular desulfonylation coupling of diaryl sulfones to form biaryls has been achieved using a nickel catalyst. quora.com This reaction essentially cleaves the carbon-sulfur bonds and extrudes SO₂. quora.com While these reactions demonstrate that the sulphone bridge can be chemically altered, they are generally decompositional rather than functionalization pathways suitable for creating new, complex molecules from the this compound core.
The positions adjacent (alpha) to the sulfonyl group on the aromatic ring are not typically reactive towards direct functionalization due to the electron-withdrawing nature and steric hindrance of the sulfonyl group.
Table 2: Reactions Involving the Sulphone Bridge
| Reaction | Description | Potential Outcome |
| Reduction | Conversion of the sulphone to a sulfide. | Formation of bis(p-isopropylphenyl) sulfide |
| Desulfonylation | Elimination of the sulphone group as SO₂. | Formation of a biaryl compound |
Introduction of Reactive Moieties for Polymerization and Advanced Material Synthesis
A key strategy for utilizing this compound in advanced materials is to introduce reactive functional groups that can participate in polymerization reactions. This converts the relatively inert molecule into a valuable monomer.
One approach is to functionalize the aromatic rings with polymerizable groups. For example, a related compound, bis(4-chloromethylphenyl)sulphone, has been reacted with the potassium salt of methacrylic acid to produce bis(4-methacryloylmethylphenyl) sulphone. nih.gov This monomer, containing two methacrylate (B99206) groups, can then be copolymerized with other vinyl monomers like styrene (B11656) to create cross-linked polymers with enhanced thermal and mechanical properties. nih.gov A similar strategy could be employed starting from a di-chloromethylated derivative of this compound. The synthesis of vinyl sulfones from arene sulfinates and various reagents is another route to creating polymerizable monomers. organic-chemistry.org
A more common approach for creating high-performance polymers like poly(ether sulfone)s (PES) and polyamides involves the synthesis of dihydroxy or diamino derivatives of diaryl sulfones. For instance, bis(4-hydroxyphenyl) sulfone (bisphenol S) is a widely used monomer in the synthesis of polysulfones through polycondensation with a dihalide like bis(4-chlorophenyl) sulfone. aijcrnet.comresearchgate.net Similarly, 4,4'-diaminodiphenyl sulfone (dapsone) is a key component in the synthesis of polyamides and other polymers. google.com The synthesis of dapsone (B1669823) can be achieved through a multi-step process involving the condensation of 4-mercaptoaniline and 4-chloronitrobenzene, followed by oxidation of the resulting thioether to a sulfone, and finally reduction of the nitro group to an amine. google.com By analogy, this compound could be first nitrated and then reduced to create a diamino derivative suitable for polymerization.
Table 3: Synthesis of Reactive Monomers from Diaryl Sulphones
| Monomer Type | General Synthetic Approach | Resulting Polymer Type |
| Dimethacrylate | Reaction of a di-chloromethylated diaryl sulphone with potassium methacrylate. | Cross-linked vinyl polymers |
| Dihydroxy | Reaction of phenol (B47542) with sulfuric acid. researchgate.net | Poly(ether sulfone)s |
| Diamino | Nitration of the diaryl sulphone followed by reduction. google.com | Polyamides, Polyimides |
Post-Synthetic Modification and Grafting Techniques
Post-synthetic modification involves the chemical alteration of a pre-formed polymer. This is a powerful strategy to introduce new functionalities and tailor the properties of materials without having to synthesize new monomers from scratch. Polymers derived from this compound could be modified using a variety of established techniques for polysulfones.
Sulfonation is a common post-polymerization modification used to increase the hydrophilicity and introduce ion-exchange capacity to polysulfone membranes. researchgate.net The sulfonation of polysulfone is typically carried out using concentrated sulfuric acid. rsc.org
Grafting is another versatile technique where new polymer chains are grown from the backbone of an existing polymer. This can be achieved by creating active sites on the polymer backbone that can initiate polymerization. For example, polysulfone films have been grafted with N-vinylimidazole using gamma irradiation. nih.gov The irradiation creates radicals on the polysulfone surface which then initiate the polymerization of the vinyl monomer. nih.gov Another method involves the chloromethylation of the polysulfone backbone, followed by a nucleophilic substitution to introduce an initiator, such as a dithiocarbamate (B8719985) for photoiniferter polymerization. dergipark.org.tr This allows for the controlled grafting of polymers like poly(2-(dimethylamino)ethyl methacrylate), which can then be quaternized to create membranes with antimicrobial properties. dergipark.org.tr
Polymers containing pendant functional groups can also be modified. For instance, poly(arylene ether sulfone)s with pendant alkene groups have been synthesized and subsequently modified using thiol-ene chemistry. researchgate.net This allows for the attachment of a wide variety of molecules containing thiol groups.
Table 4: Post-Synthetic Modification Techniques for Polysulfones
| Technique | Description | Example Application |
| Sulfonation | Introduction of sulfonic acid groups onto the aromatic rings. | Proton exchange membranes for fuel cells |
| Radiation-induced grafting | Using gamma rays to create active sites for grafting. | Hydrophilic and antifouling membranes |
| Photoiniferter-mediated grafting | Introduction of initiator groups for controlled radical polymerization. | Membranes with antimicrobial properties |
| Thiol-ene chemistry | Modification of polymers with pendant alkene groups. | Functionalization with a variety of thiol-containing molecules |
Advanced Spectroscopic and Crystallographic Characterization in Research
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "Bis(p-isopropylphenyl) sulphone," providing detailed information about the chemical environment of magnetically active nuclei.
Structural Elucidation via ¹H and ¹³C NMR Spectroscopic Data
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the molecular structure of "this compound." In a typical ¹H NMR spectrum, the aromatic protons would appear as distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The methine proton of the isopropyl group would present as a septet, while the methyl protons would appear as a doublet further upfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, based on known values for analogous structures, as specific experimental data is not publicly available.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic (ortho to SO₂) | 7.8 - 8.0 (d) | 128 - 130 |
| Aromatic (ortho to iPr) | 7.3 - 7.5 (d) | 126 - 128 |
| Isopropyl-CH | 2.9 - 3.1 (sept) | 34 - 36 |
| Isopropyl-CH₃ | 1.2 - 1.4 (d) | 23 - 25 |
| Aromatic (C-SO₂) | N/A | 140 - 142 |
Two-Dimensional NMR Techniques for Connectivity and Conformation
To unambiguously assign the proton and carbon signals and to understand the spatial relationships within the molecule, two-dimensional (2D) NMR techniques are employed. Experiments like Correlation Spectroscopy (COSY) would confirm the coupling between the aromatic protons on the same ring and the coupling between the methine and methyl protons of the isopropyl group.
Solid-State NMR for Bulk Material Analysis
Solid-State NMR (ssNMR) spectroscopy is a powerful technique for analyzing the bulk properties of "this compound" in its crystalline or amorphous solid forms. Unlike solution-state NMR, ssNMR can provide information about molecular packing, conformational differences in the solid state, and the presence of polymorphism. Studies on related molecular solids like bis(4-chlorophenyl)sulfone have utilized techniques such as deuteron (B1233211) NMR to investigate structural instabilities and dynamics at low temperatures nih.gov. This demonstrates the potential of ssNMR to reveal detailed information about the supramolecular structure and dynamics of "this compound."
Single Crystal X-ray Diffraction for Definitive Structural Determination
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid manchester.ac.uk. Growing a suitable single crystal of "this compound" would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and the conformation of the phenyl rings relative to the sulfone group.
The resulting crystal structure would provide definitive proof of the molecular connectivity and would reveal the details of intermolecular interactions, such as C-H···O or π-π stacking, that govern the crystal packing. While numerous crystal structures of related sulfone compounds are available through the Cambridge Crystallographic Data Centre (CCDC), a specific entry for "this compound" is not publicly accessible manchester.ac.ukelsevierpure.comkaust.edu.sauiowa.edu. Such data would be critical for understanding its solid-state properties and for computational modeling studies.
Table 2: Hypothetical Crystallographic Data for this compound (Note: This table is a template for the type of data obtained from SCXRD analysis; the values are hypothetical.)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₂₂O₂S |
| Formula Weight | 302.43 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of the molecule by probing its vibrational modes researchgate.net. For "this compound," the FT-IR and Raman spectra would be dominated by characteristic bands corresponding to the functional groups present.
The most prominent bands would be the strong symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group, typically found in the regions of 1120-1180 cm⁻¹ and 1300-1350 cm⁻¹, respectively researchgate.net. Other key signals would include C-H stretching vibrations from the aromatic rings and aliphatic isopropyl groups (~2800-3100 cm⁻¹), and C=C stretching vibrations within the aromatic rings (~1400-1600 cm⁻¹). Comparing the FT-IR and Raman spectra can provide complementary information due to their different selection rules, aiding in a more complete vibrational assignment mdpi.com. IR spectra for analogous compounds like diphenyl sulfone and bis(p-fluorophenyl) sulfone are well-established nist.govnist.gov.
Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of "this compound" in a suitable solvent would be expected to show absorption bands corresponding to π-π* transitions within the phenyl rings. The sulfone group, being an auxochrome, can influence the position and intensity of these absorption maxima (λ_max).
Furthermore, some sulfone-containing aromatic compounds exhibit photoluminescence (fluorescence or phosphorescence) upon excitation with UV light elsevierpure.com. Investigating the photoluminescence spectrum of "this compound" would provide insights into its excited-state properties and potential for applications in optical materials or sensors. The study of related sulfone-based polymers often includes an analysis of their photophysical properties, highlighting the relevance of this characterization rsc.org.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies for Molecular Properties
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. arxiv.org It has proven to be a versatile and accurate tool for predicting various molecular properties, balancing computational cost and accuracy. researchgate.net DFT calculations for Bis(p-isopropylphenyl) sulphone would focus on determining its optimized geometry, electronic characteristics, and reactivity. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that often provides a good balance of accuracy and efficiency for such calculations. nih.govnih.gov
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds connecting the isopropylphenyl groups to the central sulphone unit, conformational analysis is crucial. This analysis explores different spatial arrangements (conformers) to identify the global minimum energy structure.
Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Description | Hypothetical Value (Å or °) |
|---|---|---|
| C-S Bond Length | Distance between Carbon (phenyl) and Sulfur | 1.78 Å |
| S=O Bond Length | Distance between Sulfur and Oxygen | 1.45 Å |
| C-C-C Angle (isopropyl) | Angle within the isopropyl group | 111° |
| O=S=O Bond Angle | Angle between the two oxygen atoms and sulfur | 119.5° |
| C-S-C Bond Angle | Angle between the two phenyl groups and sulfur | 104.2° |
Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT geometry optimization calculation.
Understanding the electronic structure is key to predicting a molecule's chemical reactivity and kinetic stability. nih.gov Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. researchgate.net
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges on each atom in the molecule. This helps identify electron-rich and electron-deficient centers.
The Density of States (DOS) plot provides a graphical representation of the number of available electronic states at each energy level, offering a more detailed picture of the molecular orbital distribution beyond just the HOMO and LUMO.
Hypothetical Electronic Properties for this compound
| Property | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
Note: The data in this table is hypothetical and illustrative. A larger energy gap, as shown here, would suggest high kinetic stability.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net By correlating the computed vibrational modes with the peaks observed in an experimental spectrum, a more precise and detailed assignment of the spectral bands can be achieved. Theoretical calculations can help confirm the presence of specific functional groups and provide a deeper understanding of the molecule's vibrational behavior. nih.gov
DFT provides several descriptors to predict the reactivity of a molecule.
Molecular Electrostatic Potential (MEP): The MEP is a visualization of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net MEP maps are color-coded; typically, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). wolfram.comlibretexts.org For this compound, the oxygen atoms of the sulphone group would be expected to be regions of high negative potential (red), while the hydrogen atoms would be regions of positive potential (blue).
Fukui Functions: These functions are used to describe the local reactivity at a specific atomic site within a molecule. mdpi.com They quantify how the electron density at a point changes with the addition or removal of an electron, thereby identifying the most likely sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).
Advanced Quantum Chemical Methods (e.g., Coupled-Cluster Theory)
Coupled-Cluster (CC) theory is a high-accuracy, post-Hartree-Fock quantum chemistry method. cond-mat.de Methods like Coupled-Cluster with Singles and Doubles and perturbative Triples, denoted as CCSD(T), are often considered the "gold standard" in computational chemistry for their ability to provide highly accurate results for small to medium-sized molecules. pyscf.org Due to their high computational cost, they are not as routinely applied to larger molecules as DFT. However, they serve as crucial benchmarks for validating the accuracy of less computationally demanding methods like DFT. arxiv.org There are no readily available coupled-cluster studies specifically for this compound in the surveyed literature, but such a study could provide a definitive benchmark for its electronic energy and properties.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical methods like DFT and CC theory are excellent for understanding static, time-independent properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations could provide insights into:
Conformational Dynamics: How the molecule flexes, and its phenyl rings rotate over time in different environments (e.g., in a vacuum, in a solvent, or in a polymer matrix).
Intermolecular Interactions: How the molecule interacts with solvent molecules or other polymer chains.
Material Properties: In the context of polysulfone polymers, MD simulations can be used to predict bulk properties like density, glass transition temperature, and mechanical strength. scispace.com Studies on related polysulfones have used MD to investigate specific interactions between water and the polymer matrices. scispace.comnih.gov
Quantitative Structure-Activity Relationships (QSAR) in Design (excluding biological outcomes)
Quantitative Structure-Property Relationship (QSPR) modeling, a sub-discipline of Quantitative Structure-Activity Relationship (QSAR), is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. wikipedia.orgresearchgate.netnih.gov In the context of materials science, QSPR is instrumental in predicting the properties of novel polymers like this compound, thereby accelerating the design and screening of materials with desired characteristics without the need for extensive empirical testing. nih.govresearchgate.net The fundamental principle of QSPR is that the properties of a molecule are encoded in its structure, which can be represented numerically by molecular descriptors. mdpi.com
For a polymer such as this compound, QSPR models can be developed to predict a range of non-biological properties critical for its application. These properties can include, but are not limited to, glass transition temperature, refractive index, dielectric constant, and mechanical strength. nih.govresearchgate.net The development of a robust QSPR model follows a systematic workflow, which includes dataset selection, calculation of molecular descriptors, feature selection, model generation, and rigorous validation. nih.gov
Dataset and Molecular Descriptors: A QSPR study would commence with a dataset of sulfone-containing polymers with experimentally determined properties. Molecular descriptors, which are numerical representations of a molecule's structure, would then be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. For a molecule like this compound, relevant descriptors might include molecular weight, molar volume, polarizability, and descriptors capturing the presence of aromatic rings and the sulfonyl group.
Model Development and Validation: Various statistical and machine learning algorithms are employed to construct the QSPR model, with multiple linear regression (MLR) and artificial neural networks (ANN) being common choices. nih.govmdpi.com For instance, a hypothetical MLR model for predicting a specific property could take the form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
where 'c' represents regression coefficients and 'D' represents the molecular descriptors. The predictive power and robustness of the developed model are assessed through internal and external validation techniques, such as cross-validation and prediction on an independent test set. researchgate.net
The following table outlines the typical steps and components involved in a QSPR study for a polymer like this compound.
| Phase | Component | Description | Examples for this compound |
| 1. Data Preparation | Dataset Selection | Curation of a set of molecules with known experimental property values. | A database of various aromatic sulfone polymers and their measured dielectric constants. |
| Molecular Structure Input | Generation of 2D or 3D structures of the molecules. | SMILES notation or 3D coordinates of the this compound monomer. | |
| 2. Descriptor Calculation | Descriptor Generation | Computation of numerical values representing different aspects of the molecular structure. | Molecular weight, number of aromatic rings, solvent accessible surface area, dipole moment. |
| 3. Model Development | Variable Selection | Identification of the most relevant descriptors that correlate with the property of interest. | Stepwise regression, genetic algorithms. |
| Model Construction | Building a mathematical relationship between the selected descriptors and the property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). | |
| 4. Model Validation | Internal Validation | Assessment of the model's predictive ability using the training data. | Leave-one-out cross-validation (Q²). |
| External Validation | Evaluation of the model's performance on an independent set of molecules not used in training. | Calculation of the coefficient of determination (R²) for the test set. | |
| 5. Application | Property Prediction | Using the validated model to predict the properties of new, untested molecules. | Predicting the glass transition temperature of a novel copolymer containing this compound units. |
Development of Classical Force Fields for Large-Scale Simulations
Classical molecular dynamics (MD) simulations are a powerful tool for investigating the structure-property relationships of polymers at an atomistic level. The accuracy of these simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. columbia.edunih.gov For a specific molecule like this compound, the development of an accurate classical force field is a critical prerequisite for reliable large-scale simulations.
A classical force field typically comprises terms for both bonded and non-bonded interactions. The functional form of a typical force field can be represented as:
E_total = E_bonded + E_non-bonded E_bonded = E_bond + E_angle + E_dihedral E_non-bonded = E_van der Waals + E_electrostatic
The development of a force field for this compound would involve the parameterization of each of these terms to accurately reproduce experimental data or high-level quantum mechanical (QM) calculations.
Parameterization Strategy: A hierarchical approach is often adopted for parameterizing a new molecule. This involves:
Initial Parameter Assignment: Parameters can be transferred from existing, well-established force fields such as CHARMM, AMBER, or OPLS for similar chemical moieties. nih.govacs.org For the sulfonyl group, for instance, parameters can be derived from extensions of the CHARMM General Force Field (CGenFF) that have been specifically developed for sulfonyl-containing compounds. nih.gov
Quantum Mechanical Calculations: For unique fragments or where existing parameters are inadequate, QM calculations are performed to obtain data for fitting. This includes calculating equilibrium bond lengths and angles, vibrational frequencies, and potential energy surfaces for dihedral rotations.
Parameter Optimization: The force field parameters are then refined to reproduce the QM data and experimental observables. This can involve fitting torsional parameters to QM energy profiles and adjusting non-bonded parameters to match experimental liquid densities and heats of vaporization.
Several general-purpose force fields can serve as a starting point for simulating sulfone-containing polymers. The Condensed Phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) force field, for example, has been used to study the interaction of gas molecules with polysulfone membranes. nih.gov Similarly, extensions to the CHARMM and AMBER force fields have been developed to include parameters for sulfonyl groups, which would be crucial for accurately modeling this compound. nih.govmdpi.com
The table below outlines the key components and target data for the development of a classical force field for this compound.
| Force Field Term | Description | Source of Target Data | Example Parameters |
| Bond Stretching | Describes the energy required to stretch or compress a bond from its equilibrium length. | Quantum Mechanics (QM), X-ray crystallography | Force constant (k_b), equilibrium bond length (b₀) |
| Angle Bending | Describes the energy required to bend an angle from its equilibrium value. | QM, X-ray crystallography | Force constant (k_θ), equilibrium angle (θ₀) |
| Dihedral Torsion | Describes the energy barrier associated with rotation around a bond. | QM potential energy scans | Force constant (V_n), periodicity (n), phase angle (γ) |
| Van der Waals | Describes short-range repulsive and long-range attractive forces between atoms. | Experimental liquid properties (density, heat of vaporization) | Lennard-Jones parameters (ε, σ) |
| Electrostatic | Describes the Coulombic interactions between atomic partial charges. | QM electrostatic potential fitting (e.g., RESP) | Partial atomic charges (q) |
The development of polarizable force fields, such as those based on the Drude oscillator model, represents a further refinement that can more accurately capture the electronic polarization effects in sulfone-containing molecules. nih.govacs.org Such models can provide a more realistic description of intermolecular interactions, which is particularly important for predicting condensed-phase properties. nih.gov The validation of a newly developed force field is a critical final step, often involving MD simulations of the bulk material and comparison of predicted properties, such as density and glass transition temperature, with experimental values. researchgate.net
Material Science Applications and Polymer Research
Polysulfone Synthesis and Polymerization Chemistry
Polysulfones are a class of high-performance thermoplastics known for their toughness, stability at high temperatures, and resistance to chemical degradation. The specific structure of the monomers used in their synthesis is a key determinant of the final polymer's properties.
Bis(p-isopropylphenyl) sulphone serves as a valuable monomer in the synthesis of high-performance polymers. Its bulky isopropyl groups introduce specific spatial arrangements within the polymer chain, influencing the material's macroscopic properties. The synthesis of polymers incorporating this monomer is often pursued to enhance solubility and modify the thermal and mechanical characteristics of the resulting polysulfones. Functional monomers like this compound can impart enhanced performance effects or improve processing when included in polymerization. songwon.com
The incorporation of bulky or "cardo" fragments into the polymer backbone is a known strategy to increase the glass transition temperature and heat resistance of copolymers. cpmat.ru This principle underlies the use of this compound, where the isopropyl groups contribute to the polymer's rigidity and thermal stability. The synthesis of novel ionomers based on monomers like perfluoro-p-xylene, which can be polycondensed with various bisphenols, further highlights the strategy of using specialized monomers to create polymers with desired functionalities, such as those applicable in fuel cell membranes. mdpi.com
The primary method for synthesizing polysulfones from monomers like this compound is high-temperature polycondensation. cpmat.ru This process typically involves a nucleophilic aromatic substitution reaction. For instance, copolymers can be synthesized from a dihydroxydiphenyl compound, a cardo bisphenol like phenolphthalein, and an activated dihalide such as 4,4′-dichlorodiphenyl sulfone. cpmat.ru
Copolymerization is a versatile strategy to fine-tune the properties of the final polymer. By statistically incorporating different monomers, researchers can manipulate the polymer's characteristics. For example, the introduction of cardo fragments through copolymerization has been shown to increase the glass transition temperature and improve the elastic and strength properties of the resulting copolyphenylene sulphones. cpmat.ru The synthesis of clustered sulfonated poly(ether sulfone)s, for example, involves the polycondensation of a fluorene-based bisphenol with other monomers, followed by sulfonation to create materials suitable for fuel cell applications. canada.ca
Design and Characterization of High-Performance Engineering Polymers
The true measure of a new polymer's potential lies in the detailed characterization of its properties. For polymers derived from this compound, this involves a thorough investigation of their thermal, mechanical, and electrical behavior.
The thermal properties of polymers are critical for their application in demanding environments. The glass transition temperature (Tg) is a key parameter, representing the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Below is a table showing the effect of incorporating cardo fragments on the glass transition temperature of copolyphenylene sulphones.
| Polymer Composition | Glass Transition Temperature (°C) |
| PPSU | 190 |
| PPSU-C-30 (30% cardo fragment) | 225 |
| PPSU-C-50 (50% cardo fragment) | 240 |
| PPSU-C-100 (100% cardo fragment) | 280 |
Data sourced from a study on copolyphenylene sulphones with cardo fragments. cpmat.ru
The mechanical integrity of a polymer is crucial for its use in structural applications. Properties such as tensile strength, elongation at break, and impact strength are routinely evaluated. Polymers derived from this compound are expected to exhibit good mechanical properties, a characteristic feature of the polysulfone family. The incorporation of bulky groups can enhance the stiffness and strength of the polymer. Studies on copolyphenylene sulphones with cardo fragments have shown that increasing the content of these bulky units leads to higher elastic and strength properties. cpmat.ru
The ability of a polymer to form films is essential for many applications, including membranes and coatings. nih.gov Film formation from a polymer solution occurs as the solvent evaporates, allowing the polymer chains to entangle and form a solid matrix. researchgate.net The characteristics of the resulting film, such as its flexibility and strength, are dependent on the polymer's molecular weight and structure. nih.govmdpi.com For instance, polyphenylene sulfone (PPSU) with a very high molecular weight can be unsuitable for injection molding due to high melt viscosity, while a very low molecular weight can lead to brittle samples. mdpi.com
The following table presents the mechanical properties of polyphenylene sulfone (PPSU) with varying monomer ratios, which affects the molecular weight.
| Sample | Monomer Excess (DCDPS) | Tensile Strength (MPa) | Elongation at Break (%) |
| PPSU-2 | 3% | 75.3 | 45.2 |
| PPSU-3 | 5% | 70.1 | 30.5 |
Data adapted from a study on the effect of monomer ratio on PPSU properties. mdpi.com
For applications in electronics and optics, the dielectric and optical properties of polymers are of paramount importance. Polysulfones, in their natural state, are transparent materials. solvay.com However, they can exhibit a slight coloration, with some polysulfones having a light amber tint. solvay.com The specific chemical structure of the monomer plays a significant role in the optical properties of the resulting polymer. For example, semi-aliphatic polyimides derived from monomers with flexible alkyl chains exhibit excellent optical transparency and low refractive indices. titech.ac.jp This is attributed to the reduction of intermolecular interactions and the suppression of charge-transfer complexes. titech.ac.jp
The dielectric constant and dissipation factor are key parameters for insulating materials used in electronic components. Polymers with low dielectric constants are desirable for high-frequency applications to minimize signal loss and crosstalk. The incorporation of non-polar groups, such as the isopropyl groups from this compound, can contribute to a lower dielectric constant. Research on semi-aliphatic polyimides has shown that the presence of alkyl chains leads to excellent dielectric properties, including very low dielectric constants and dissipation factors at high frequencies. titech.ac.jp
Below is a table summarizing the optical and dielectric properties of a semi-aliphatic polyimide, illustrating the effect of chemical structure on these characteristics.
| Property | Value |
| Cut-off Wavelength | < 360 nm |
| Refractive Index (nav) | < 1.566 |
| Birefringence (Δn) | < 0.00124 |
| Dielectric Constant (Dk) at 10 GHz | < 2.938 |
| Dissipation Factor (Df) at 10 GHz | < 0.00964 |
Data from a study on bio-based polyimides. titech.ac.jp
Polymeric Membrane Science and Engineering
The unique properties of sulphone-based polymers, particularly their thermal and chemical stability, have made them a cornerstone in the development of high-performance polymeric membranes. These membranes are critical components in a variety of separation processes essential to industries ranging from water treatment to gas separation and biotechnology.
Fabrication of Sulphone-Based Membranes for Separation Processes
The primary method for fabricating sulphone-based membranes is the phase inversion technique. researchgate.net This process involves the controlled transformation of a polymer solution from a liquid to a solid state. researchgate.net A common approach is non-solvent induced phase separation (NIPS), where a cast film of a polymer solution is immersed in a non-solvent bath, typically water. researchgate.netmdpi.com This induces the precipitation of the polymer, forming the porous membrane structure. researchgate.net
The composition of the dope (B7801613) solution, which includes the polymer, a solvent (like N-Methyl-2-Pyrrolidone, NMP), and often additives, plays a crucial role in determining the final membrane morphology and performance. researchgate.netmdpi.com For instance, the concentration of the polymer in the dope solution directly influences the porosity and pore size of the resulting membrane. researchgate.net
Another key fabrication parameter is the solvent evaporation time before immersion in the non-solvent bath. mdpi.com Varying this duration can alter the membrane's structure and, consequently, its filtration properties. mdpi.com For example, in the fabrication of polyethersulfone (PES) membranes, different evaporation times can lead to optimized performance for specific applications like electrodialysis. mdpi.com
The table below summarizes the fabrication parameters and their effects on sulphone-based membranes, based on studies of related polysulfones.
| Fabrication Parameter | Effect on Membrane Properties | Reference |
| Polymer Concentration | Influences porosity and pore size distribution. | researchgate.net |
| Solvent Evaporation Time | Alters membrane structure and filtration performance. | mdpi.com |
| Additives in Dope Solution | Can enhance hydrophilicity and create a more porous structure. | researchgate.net |
Membrane Modification for Enhanced Performance and Fouling Resistance
A significant challenge in membrane technology is fouling, the process where solutes or particles deposit on the membrane surface or within its pores, leading to a decline in performance. techno-press.orgresearchgate.net For sulphone-based membranes, which are inherently hydrophobic, this is a particular concern. nih.govmdpi.com To address this, various modification techniques are employed to enhance their hydrophilicity and fouling resistance. techno-press.orgresearchgate.net
One common strategy is the blending of hydrophilic polymers into the membrane matrix. researchgate.nettechno-press.org Additives such as polyvinylpyrrolidone (B124986) (PVP) and polyethylene (B3416737) glycol (PEG) have been shown to improve the hydrophilicity and permeability of PES membranes. researchgate.nettechno-press.org These additives, when incorporated into the dope solution, can migrate to the membrane surface during the phase inversion process, rendering it more water-attracting and less prone to fouling by organic molecules. techno-press.org
Surface modification techniques are also widely used. nih.gov These can include:
Sulfonation: This process introduces sulfonic acid groups (-SO3H) onto the polymer backbone. mdpi.comnih.gov These groups are highly hydrophilic and can significantly increase the membrane's resistance to fouling. nih.gov
UV Treatment: Exposing the membrane to ultraviolet radiation in the presence of a hydrophilic monomer, such as PVP, can graft the monomer onto the membrane surface, increasing its hydrophilicity. mdpi.com
Nanoparticle Incorporation: The addition of nanoparticles, such as titanium dioxide (TiO2), into the membrane matrix can improve both hydrophilicity and fouling resistance. researchgate.net
The following table outlines different modification techniques and their impact on the performance of sulphone-based membranes.
| Modification Technique | Effect on Membrane Performance | Reference |
| Blending with Hydrophilic Polymers (e.g., PVP, PEG) | Increased hydrophilicity and permeability, improved fouling resistance. | researchgate.nettechno-press.org |
| Sulfonation | Introduces hydrophilic -SO3H groups, enhancing fouling resistance. | mdpi.comnih.gov |
| UV Grafting with Hydrophilic Monomers | Increases surface hydrophilicity and pure water permeability. | mdpi.com |
| Incorporation of Nanoparticles (e.g., TiO2) | Improved hydrophilicity and flux recovery after cleaning. | researchgate.net |
Advanced Composites and Blends Incorporating Sulphone Structures
The robustness and high-temperature performance of sulphone polymers make them excellent candidates for use in advanced composites and polymer blends. researchgate.netmdpi.com These materials are sought after in demanding applications where a combination of strength, light weight, and stability is required. mdpi.comavient.com
Advanced composites consist of a matrix material, which can be a polymer like a polysulfone, and a reinforcing phase, such as fibers or nanoparticles. mdpi.com The goal is to create a material with properties superior to those of its individual components. mdpi.com For instance, reinforcing a sulphone polymer with carbon fibers can result in a composite with a very high strength-to-weight ratio, suitable for aerospace applications. mdpi.com
Polymer blending is another strategy to tailor the properties of sulphone-based materials. researchgate.net By blending a sulphone polymer with another polymer, it is possible to achieve a desirable balance of properties. For example, blending a rigid polysulfone with a more flexible polymer can improve the toughness and processability of the material. researchgate.net The miscibility of the polymers and the resulting morphology of the blend are key factors that determine the final properties. researchgate.net
Research into nanoparticle-reinforced polymer composites has shown that the uniform dispersion of nanoparticles and strong interfacial interactions are crucial for creating high-performance materials. elsevierpure.com The addition of nanoparticles can enhance various properties, including mechanical strength, thermal conductivity, and electrical conductivity. mdpi.comelsevierpure.com
The table below provides examples of how sulphone structures are used in advanced composites and blends.
| Application Area | Reinforcement/Blending Partner | Resulting Properties | Reference |
| Gas Separation Membranes | Carbon Nanotubes/Graphene | Superior permeability and mechanical properties. | researchgate.net |
| Structural Components | Glass or Carbon Fibers | High strength-to-weight ratio, dimensional stability. | mdpi.comavient.com |
| Enhanced Mechanical Properties | Polyvinyl Acetate (PVAc) | Optimized balance of rigidity and flexibility. | researchgate.net |
| Multifunctional Composites | Nanoparticles (e.g., Carbon Nanotubes, Graphene) | Enhanced mechanical, thermal, and electrical properties. | mdpi.comelsevierpure.com |
Future Research Directions and Emerging Trends
Integration with Additive Manufacturing and 3D Printing of Sulphone-Based Materials
The advent of additive manufacturing (AM), or 3D printing, has revolutionized the fabrication of complex geometries, moving from rapid prototyping to the production of functional parts. nsf.gov High-performance amorphous polymers like Polysulfone (PSU), Polyether sulfone (PESU), and Polyphenylene sulfone (PPSU) are of great interest for these technologies due to their exceptional heat resistance, chemical stability, and robust mechanical properties. researchgate.net These characteristics make them suitable for demanding applications in the aerospace, automotive, and medical sectors. researchgate.netresearchgate.net
Sulphone-based polymers are increasingly being adapted for various AM techniques:
Fused Deposition Modeling (FDM): This common extrusion-based method is widely used for processing thermoplastic polymers, including sulphone-based materials. lboro.ac.uk Research has focused on investigating the influence of printing parameters on the physical and mechanical properties of parts made from polyphenylene sulfone (PPSU). researchgate.net
Precipitation Printing: This solution-based AM process involves extruding a solvated polymer into a non-solvent bath, causing it to precipitate into a solid structure. researchgate.net A recent study demonstrated the successful application of precipitation printing to fabricate high-temperature thermoplastics like PSU for the first time. nih.gov This method allows for the tailoring of the material's microstructure, resulting in either dense, strong parts or porous, anisotropic structures from the same base polymer. nih.gov The dense printed PSU exhibited a Young's modulus of 2.47 GPa and a tensile strength of 70.6 MPa, with a high glass-transition temperature near 200°C, making it suitable for high-temperature environments. nih.gov
Despite progress, challenges remain in achieving mechanical performance in 3D-printed parts comparable to those created through traditional methods like injection molding. researchgate.netnih.gov
Table 1: Mechanical Properties of Additively Manufactured Polysulfone (PSU)
| Property | Value | Printing Method | Reference |
|---|---|---|---|
| Young's Modulus | 2.47 GPa | Precipitation Printing (Dense) | nih.gov |
| Tensile Strength | 70.6 MPa | Precipitation Printing (Dense) | nih.gov |
| Glass Transition Temperature (Tg) | ~200 °C | Precipitation Printing (Dense & Porous) | nih.gov |
Exploration of Novel Sulphone-Containing Architectures for Functional Materials
Beyond standard linear polymers, researchers are designing and synthesizing novel sulphone-containing architectures to unlock new functionalities. wiley.com These efforts involve modifying the polymer backbone or introducing specific functional groups to influence the material's properties for specialized applications. nih.gov
Key research directions include:
Functionalized Copolymers: The synthesis of co-poly(arylene ether sulfone)s with pendant carboxylic acid (COOH) groups has been achieved by incorporating monomers like 4,4-bis(4-hydroxyphenyl)pentanoic acid (diphenolic acid, DPA). nih.gov The presence and concentration of these DPA units along the polymer chain directly affect the chemical and physical properties of the resulting copolymers. nih.gov This approach allows for the creation of materials with tunable characteristics.
Polymers with Aliphatic Moieties: The introduction of flexible aliphatic chains into the rigid backbone of sulfonated poly(arylene ether sulfone)s (SPAES) is another area of investigation. nih.gov For example, a novel monomer, 4,4'-dihydroxy-1,6-diphenoxyhexane, was synthesized and polymerized to create SPAES with hexyl aliphatic chains. nih.gov This modification is aimed at improving properties for specific applications, such as fabricating effective membrane electrode assemblies. nih.gov
Hyperbranched and Dendritic Architectures: The development of non-linear, hyperbranched, or dendritic structures offers unique properties compared to their linear counterparts, stemming from their distinct molecular shape and high density of functional groups. wiley.com
Table 2: Examples of Novel Sulphone-Containing Architectures
| Architecture Type | Key Feature/Monomer | Intended Application/Benefit | Reference |
|---|---|---|---|
| Functionalized Co-poly(arylene ether sulfone) | Pendant carboxylic acid (COOH) groups via Diphenolic Acid (DPA) | Tunable chemical and physical properties | nih.gov |
| Sulfonated Poly(arylene ether sulfone)s (SPAES) with Aliphatic Chains | Incorporation of 4,4'-dihydroxy-1,6-diphenoxyhexane | Improved fabrication of membrane electrode assemblies | nih.gov |
| Hyperbranched Polymers | Non-linear, highly branched structure | Unique structure-property relationships | wiley.com |
Advancements in Green and Sustainable Synthesis for Industrial Relevance
The chemical industry is increasingly focused on developing environmentally friendly processes that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.govnih.gov The synthesis of sulphone-based compounds is part of this trend, with research moving away from traditional methods that often require high temperatures and harsh conditions. mdpi.com
Promising green synthesis strategies include:
Electrochemical Synthesis: An electrochemical approach has been used for the synthesis of sulfonyl derivatives of p-methylaminophenol. nih.gov This method allows for the creation of diverse products in one pot under green conditions simply by changing the applied electrical potential, avoiding the need for harsh chemical oxidants. nih.gov
Photocatalysis and Biocatalysis: Visible-light photocatalysis provides a sustainable and clean method for chemical reactions by using light to generate reactive intermediates under mild conditions. mdpi.com Researchers have developed a one-pot cascade reaction combining visible-light-catalyzed sulfonylation with a biocatalytic ketone reduction using an enzyme (KRED). mdpi.com This photo-enzymatic system enables the asymmetric synthesis of hydroxysulfone compounds with high efficiency and enantioselectivity, representing an environmentally friendly alternative to methods that may require high pressure or heavy metal catalysts. mdpi.com
Use of Low-Cost Feedstocks: Research into utilizing abundant and low-cost sulfur resources, such as elemental sulfur, for the synthesis of sulfur-containing polymers is a key aspect of improving the sustainability and economic viability of these materials. wiley.com
High-Throughput Screening and Machine Learning in Sulphone-Polymer Design
The traditional process of materials discovery is often slow and resource-intensive. The emerging field of polymer informatics leverages computational simulations and machine learning (ML) to dramatically accelerate the design and identification of new high-performance polymers. nd.edu This data-driven approach allows for the rapid screening of vast chemical spaces to find candidates with desired properties.
Applications in polymer design include:
Predictive Modeling: Machine learning models are trained on existing experimental data to predict the properties of new or hypothetical polymers. nih.gov For instance, ML models have been successfully used to predict key mechanical properties, such as Young's modulus and yield strength, to screen for polymers with a high modulus of resilience. nih.gov This approach has been used to evaluate over 12,000 real polymers and millions of hypothetical structures to uncover novel high-performance candidates. nih.gov
High-Throughput Virtual Screening (HTVS): HTVS strategies are being developed to rapidly evaluate the properties of large numbers of polymers. One approach combines computationally inexpensive semiempirical methods with more accurate but costly Density Functional Theory (DFT) calculations. acs.org By calibrating the faster method against the more accurate one, researchers can screen large libraries of polymers for specific characteristics, such as optoelectronic properties, at a fraction of the computational cost. acs.org
Generative AI for Inverse Design: Advanced frameworks now use generative AI to design novel polymers from the ground up. nd.edu These models can generate new polymer structures that are optimized for specific performance targets, such as enhanced gas permeability and selectivity for membrane applications. nd.edu
Table 3: Machine Learning Applications in Sulphone-Polymer Design
| Application | Methodology | Predicted/Optimized Property | Scale of Screening | Reference |
|---|---|---|---|---|
| Discovery of High-Resilience Polymers | Single-task and multitask ML models | Mechanical properties (Young's modulus, yield strength) | 12,854 real polymers, 8 million hypothetical polyimides | nih.gov |
| Design of Gas Separation Membranes | Polymer informatics, Generative AI | Gas permeability and selectivity | High-throughput screening | nd.edu |
| Screening for Optoelectronic Properties | Calibrated semiempirical quantum methods | Ionization potential, electron affinity, optical gap | High-throughput virtual screening | acs.org |
Q & A
Q. What analytical validation parameters ensure reproducibility in quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines: establish linearity (R² > 0.995), limit of detection (LOD < 0.1 μg/mL), and precision (%RSD < 5%). Use matrix-matched calibration curves to account for interference in biological or environmental samples. Cross-validate with LC-MS/MS for confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
